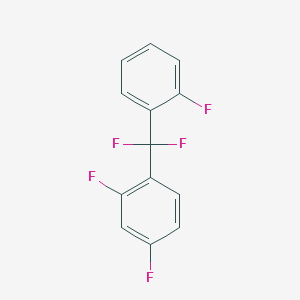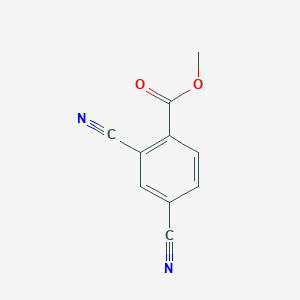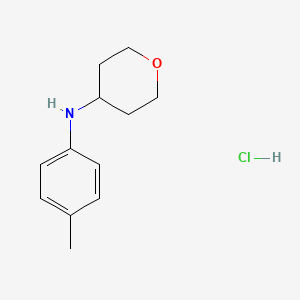![molecular formula C13H12Cl2N4O3S B1402849 2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide CAS No. 1365962-45-3](/img/structure/B1402849.png)
2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide
Overview
Description
“2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide” is a chemical compound used in scientific research. It has diverse applications in fields like medicinal chemistry and drug development due to its unique structure. The compound has a molecular weight of 375.22 and the molecular formula is C13H12Cl2N4O3 .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been reported in a work . This compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .Scientific Research Applications
Sulfonamides in Drug Discovery
Sulfonamides are a class of compounds that have been extensively explored for their diverse biological activities. They have been incorporated into a wide range of therapeutic agents due to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The primary sulfonamide moiety, in particular, is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Notably, recent patents and research efforts have focused on developing novel sulfonamides with improved selectivity and potency for various targets, including tumor-associated isoforms CA IX/XII and multi-targeted receptor tyrosine kinase inhibitors like pazopanib (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Pyridazinone Compounds and COX-2 Inhibition
Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. These compounds, including ABT-963, have shown significant selectivity and efficacy in reducing inflammation and pain in animal models, suggesting their potential use in treating conditions like arthritis. Their high selectivity for COX-2 over COX-1, coupled with improved solubility and gastric safety profiles, underscores their therapeutic promise (Asif, 2016).
Antioxidant and Antitumor Applications
Both sulfonamides and pyridazinone compounds have been explored for their antioxidant and antitumor activities. Sulfonamides, through their ability to inhibit specific enzymes like carbonic anhydrases, have shown potential in targeting tumor-associated isoforms and in delivering therapeutic agents selectively to tumor sites. Similarly, the structural attributes of pyridazinone derivatives contribute to their antioxidant capacity, offering protection against oxidative stress and inflammation, which are key factors in various diseases, including cancer (Ilyasov et al., 2020; Azevedo-Barbosa et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase , which is crucial for the production of folate .
Mode of Action
Based on the structure similarity with sulfonamides , it can be inferred that this compound might also inhibit the enzyme dihydropteroate synthetase, thereby disrupting the production of folate and inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the production of folate . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division .
Result of Action
The compound’s action likely results in the inhibition of bacterial DNA growth and cell division . This is due to the disruption of folate production, which is essential for these processes .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as dihydropteroate synthase, which is involved in the folate biosynthesis pathway . By inhibiting this enzyme, this compound disrupts the production of folate, a crucial cofactor in various cellular processes. Additionally, this compound may interact with other proteins and biomolecules, leading to alterations in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms . Additionally, this compound can induce apoptosis in certain cell types, leading to programmed cell death. These effects are mediated through the compound’s interactions with key regulatory proteins and enzymes involved in cell cycle control and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of dihydropteroate synthase, which prevents the formation of dihydropteroate, a precursor in the folate biosynthesis pathway . This inhibition leads to a decrease in folate levels, affecting various cellular processes that depend on this cofactor. Additionally, the compound may bind to other biomolecules, altering their activity and leading to changes in gene expression and enzyme activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. Understanding the dosage effects is crucial for optimizing the compound’s use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the folate biosynthesis pathway . The compound inhibits dihydropteroate synthase, leading to a decrease in folate production and subsequent effects on cellular metabolism. Additionally, it may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also influence its efficacy and toxicity, as different tissues may exhibit varying levels of uptake and retention.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-chloro-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3S/c1-8(14)13(20)16-9-2-4-10(5-3-9)23(21,22)19-12-7-6-11(15)17-18-12/h2-8H,1H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGXVEJFHVRYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)


![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)

![3-Benzothiazol-6-yl-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402785.png)

![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)